molecular formula C12H15NO4 B1394094 6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid CAS No. 1287217-35-9

6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid

Cat. No. B1394094
M. Wt: 237.25 g/mol
InChI Key: UIZMPUQMXOCNIR-UHFFFAOYSA-N
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Description

“6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid” is a chemical compound with the linear formula C12H15O4N1 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .


Molecular Structure Analysis

The molecular structure of this compound involves a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a carboxylic acid group. Additionally, it has a “tetrahydro-2H-pyran-2-ylmethoxy” group attached to the pyridine ring . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Pyrylium Compounds Synthesis

Research by Fischer, Zimmermann, and Weissenfels (1983) discusses pyrylium compounds, where tetra- and pentasubstituted pyrylium salts react with secondary alkyl amines to give stable crystalline 2-dialkylamino-2h-pyrans. This includes the conversion of 2H-pyrans into different derivatives, highlighting the versatility of pyrylium compounds in chemical synthesis (Fischer, Zimmermann, & Weissenfels, 1983).

Synthesis of Highly Substituted Pyrrolidinones and Pyridones

Beck, Picard, Herdtweck, and Dömling (2004) combined a Ugi four-component reaction with a subsequent Wittig ring-closing reaction to create highly substituted pyridine-2-carboxylic acid amides. This method demonstrates an innovative approach to synthesize complex organic compounds (Beck, Picard, Herdtweck, & Dömling, 2004).

Enantiospecific Synthesis

Deschenaux, Kallimopoulos, Stoeckli-Evans, and Jacot‐Guillarmod (1989) synthesized enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, demonstrating the enantiospecific synthesis capabilities in the realm of pyran-derived carboxylic acids (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).

Gadolinium Coordination Compounds

Shen et al. (2016) discuss the creation of gadolinium coordination compounds derived from tetrazole-containing carboxylic acids. These compounds were characterized for their structural properties and luminescent features, highlighting their potential application in materials science (Shen et al., 2016).

Supramolecular Synthons in Crystal Engineering

Vishweshwar, Nangia, and Lynch (2002) analyzed the X-ray crystal structures of pyrazinic acid and its isomers to examine carboxylic acid-pyridine supramolecular synthons. Their findings contribute to the understanding of molecular features and supramolecular interactions, which are crucial in crystal engineering (Vishweshwar, Nangia, & Lynch, 2002).

Lanthanide-based Coordination Polymers

Sivakumar, Reddy, Cowley, and Butorac (2011) prepared new aromatic carboxylic acids and used them to support lanthanide coordination compounds. These compounds were studied for their spectroscopic and photophysical properties, revealing potential applications in photonic materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. Standard safety procedures should be followed when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

6-(oxan-2-ylmethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)10-5-3-6-11(13-10)17-8-9-4-1-2-7-16-9/h3,5-6,9H,1-2,4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZMPUQMXOCNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801168700
Record name 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid

CAS RN

1287217-35-9
Record name 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287217-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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